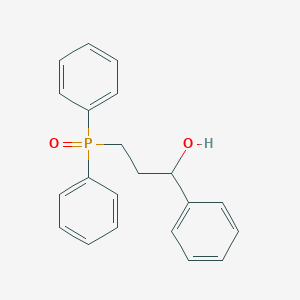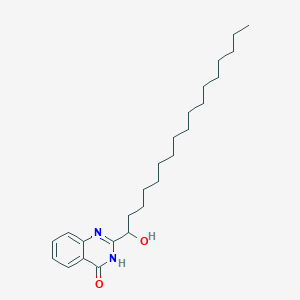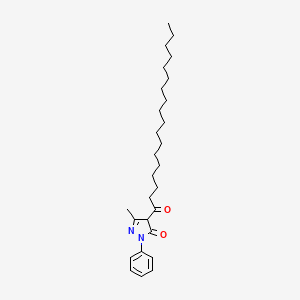
5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure consistent quality and yield
Purification steps: such as recrystallization or chromatography to obtain the pure product
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Introduction of different functional groups at the phenyl or pyrazolone ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different substituents, while reduction may produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties
Medicine: Explored for its potential therapeutic effects in treating various diseases
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes
Receptor modulation: Interacting with cellular receptors to modulate their activity
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects
類似化合物との比較
Similar Compounds
4-Methyl-1-phenyl-3-pyrazolone: Known for its analgesic and anti-inflammatory properties
1-Phenyl-3-methyl-5-pyrazolone: Used as an intermediate in the synthesis of dyes and pharmaceuticals
Uniqueness
3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one is unique due to its specific stearoyl substitution, which may impart distinct physical and chemical properties compared to other pyrazolone derivatives.
特性
CAS番号 |
84356-27-4 |
|---|---|
分子式 |
C28H44N2O2 |
分子量 |
440.7 g/mol |
IUPAC名 |
5-methyl-4-octadecanoyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,27H,3-16,20,23H2,1-2H3 |
InChIキー |
HEIJXJMIKNZPHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)
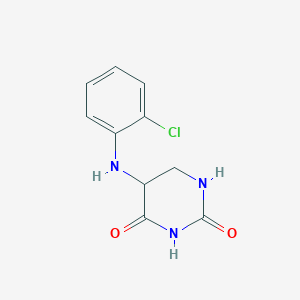

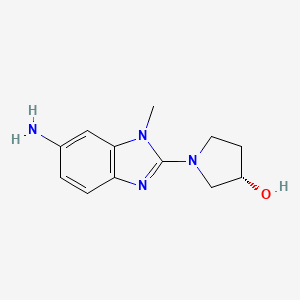
![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)


